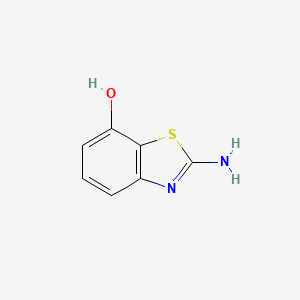

2-Amino-1,3-benzothiazol-7-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBHNZCZUDCPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62715-76-8 | |

| Record name | 2-amino-1,3-benzothiazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Amino-1,3-benzothiazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the basic properties of a specific, yet lesser-documented derivative, 2-Amino-1,3-benzothiazol-7-ol .

While direct experimental data for this exact molecule is limited, this document will synthesize information from closely related analogs to provide a robust, predictive profile of its fundamental characteristics. By examining established synthetic routes, physicochemical properties, spectroscopic data, and biological activities of similar hydroxy-substituted 2-aminobenzothiazoles, we can construct a scientifically grounded understanding of this target compound.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a hydroxyl group at the 7-position. This substitution pattern is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, based on data from its structural isomer, 2-amino-1,3-benzothiazol-6-ol (CAS 26278-79-5), and other related benzothiazole derivatives.[6][7]

| Property | Predicted Value | Source(s) |

| Molecular Formula | C₇H₆N₂OS | [7] |

| Molecular Weight | 166.20 g/mol | [7] |

| Appearance | Likely a solid, ranging from off-white to light brown powder. | Inferred from analogs |

| Melting Point | Expected to be >200 °C, due to hydrogen bonding capabilities. | Inferred from analogs |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from analogs |

| pKa | The amino group is predicted to have a pKa around 4-5, while the hydroxyl group's pKa will be in the phenolic range (~9-10). | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [3] |

| LogP | Predicted to be in the range of 1.0-2.0. | Inferred from analogs |

Synthesis and Characterization

While a specific synthesis for this compound is not prominently described in the literature, a viable synthetic route can be proposed based on well-established methods for the preparation of substituted 2-aminobenzothiazoles.[9][10]

Proposed Synthetic Pathway

A common and effective method involves the oxidative cyclization of a substituted thiourea. The synthesis would likely begin from 2-aminophenol, which can be nitrated and subsequently reduced to afford 2,3-diaminophenol. This intermediate can then be converted to the corresponding thiourea, followed by oxidative cyclization to yield the target compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of 2-aminobenzothiazoles. Based on the extensive knowledge of its structural analogs, it is predicted to possess valuable physicochemical and biological properties. The proposed synthetic route offers a clear path for its preparation, which would enable empirical validation of its predicted characteristics.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of relevant targets, particularly cancer cell lines and microbial strains, will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of further derivatives, will aid in optimizing its biological activity and drug-like properties, paving the way for its potential development as a novel therapeutic agent.

References

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Significance of 2-Amino-1,3-benzothiazol-7-ol in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-1,3-benzothiazol-7-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific analogue, this compound, represents a molecule of significant interest. The strategic placement of an amino group at the 2-position and a hydroxyl group at the 7-position creates a unique electronic and steric profile, offering multiple points for hydrogen bonding and potential metabolic transformation. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a critical prerequisite for any successful drug development campaign. These properties govern solubility, permeability, metabolic stability, and target engagement—collectively dictating the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is structured to deliver not just data, but also the underlying scientific rationale and field-proven experimental methodologies required for its thorough characterization.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

The structural arrangement of the benzothiazole core with its key functional groups is visualized below.

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Data

The following table summarizes the critical physicochemical parameters for this compound. It is important to note that while some data for the parent 2-aminobenzothiazole is available, specific experimental values for the 7-hydroxy derivative are not widely published. The values presented are a combination of known data for related structures and predicted properties, underscoring the necessity of the experimental protocols outlined in Part 4.

| Property | Value / Expected Behavior | Significance in Drug Development |

| Melting Point (°C) | Expected to be a solid with a defined melting point, likely >150 °C. | Purity assessment, solid-state stability, and formulation considerations. |

| Boiling Point (°C) | Decomposes before boiling at atmospheric pressure. | Not a relevant parameter for non-volatile solids in this context. |

| Aqueous Solubility | Low to moderate. The hydroxyl group should increase solubility compared to 2-aminobenzothiazole. | Directly impacts oral bioavailability, formulation options, and assay performance. |

| LogP (o/w) | Predicted to be in the range of 1.0 - 2.0. | A key measure of lipophilicity, influencing membrane permeability and plasma protein binding. |

| pKa (Acidic) | ~8-10 (for the hydroxyl group) | Determines the ionization state of the molecule at physiological pH (7.4), affecting solubility, permeability, and target binding. |

| pKa (Basic) | ~4-5 (for the 2-amino group) | Determines the ionization state of the molecule at physiological pH (7.4), affecting solubility, permeability, and target binding. |

Part 3: Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides the definitive fingerprint for a molecule, confirming its structure and purity. The following data are predicted based on the known spectra of benzothiazole derivatives and fundamental principles of spectroscopy.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~9.5-10.5 (s, 1H): Phenolic hydroxyl proton (-OH).

-

~7.0-7.5 (br s, 2H): Amino protons (-NH₂).

-

~6.8-7.2 (m, 3H): Aromatic protons on the benzene ring. The specific coupling patterns (doublets, triplets) will depend on the precise chemical shifts influenced by the -OH and thiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~165-170: C2 (carbon attached to the amino group).

-

~145-155: C7 (carbon attached to the hydroxyl group) and other quaternary carbons of the benzothiazole core.

-

~110-130: Aromatic CH carbons.

-

IR (Infrared) Spectroscopy

-

Sample Preparation: KBr pellet or ATR

-

Key Vibrational Frequencies (cm⁻¹):

-

3300-3500: N-H stretching (amino group) and O-H stretching (hydroxyl group), likely appearing as a broad band.

-

~1630: C=N stretching of the thiazole ring.

-

1500-1600: C=C stretching of the aromatic ring.

-

~1200-1300: C-O stretching of the phenol.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI)

-

Expected m/z:

-

[M+H]⁺: 167.03

-

[M-H]⁻: 165.02

-

Part 4: Essential Experimental Protocols

The following protocols provide robust, self-validating methodologies for the experimental determination of the key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.[9]

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a saturated solution.

-

Equilibration: Tightly seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Determination of LogP (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.[10]

-

Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases should be pre-saturated with each other for at least 24 hours.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water (or buffer at pH 7.4 for LogD) in a glass vial.

-

Equilibration: Shake vigorously for 1-2 hours, then allow the phases to separate completely (centrifugation may be required).

-

Sampling: Carefully sample both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Protocol 3: Determination of pKa (UV-Vis Spectrophotometry)

This method is suitable for chromophoric compounds and relies on the change in UV absorbance as the ionization state changes with pH.[11]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant amount of this stock to each buffer solution to create samples of identical total concentration.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

-

pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Part 5: Stability and Reactivity Considerations

The benzothiazole ring system is generally stable, but the appended functional groups introduce specific reactivity profiles.[12][13]

-

Tautomerism: 2-aminobenzothiazoles can exist in equilibrium with their imino tautomer. Furthermore, the 7-hydroxy group introduces the possibility of keto-enol tautomerism, although the aromatic phenol form is expected to be overwhelmingly dominant. Understanding these potential equilibria is crucial as different tautomers may exhibit different binding affinities and metabolic fates.[14]

Caption: Potential tautomeric equilibria of the core structure.

-

Oxidative Stability: The electron-rich nature of the phenol and amino groups makes the molecule susceptible to oxidation. Care should be taken to store the compound under inert gas and protected from light to prevent degradation.

-

Metabolic Liability: The phenolic hydroxyl group is a prime site for Phase II metabolic conjugation (glucuronidation or sulfation), which could lead to rapid clearance in vivo. The amino group can also undergo metabolic reactions.

Conclusion

This compound is a compound with significant potential, underpinned by the proven utility of the benzothiazole scaffold in medicinal chemistry. Its physicochemical properties—a balance of the hydrophobic core and hydrophilic functional groups—present a classic drug discovery profile. A thorough experimental characterization, guided by the protocols and principles outlined in this document, is the essential next step in translating its chemical potential into a viable therapeutic candidate. The data-driven insights gained from these studies will empower rational decision-making in lead optimization, formulation development, and the overall progression of any research program centered on this promising molecular entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 62715-76-8 | MCA71576 [biosynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 8. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Semantic Scholar [semanticscholar.org]

- 13. scirp.org [scirp.org]

- 14. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

An In-depth Technical Guide to 2-Amino-1,3-benzothiazol-7-ol (CAS: 62715-76-8): A Versatile Heterocyclic Building Block

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminobenzothiazole moiety is a quintessential example of such a scaffold.[1] Comprising a benzene ring fused to a thiazole ring, this heterocyclic system is a cornerstone in the design of novel therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthetic tractability of the 2-amino group and the benzothiazole ring system allows for extensive functionalization, making it a highly valuable template in drug discovery programs.[2][3]

This guide focuses on a specific, yet underexplored, member of this class: 2-Amino-1,3-benzothiazol-7-ol (CAS No. 62715-76-8). While extensive public data on this particular molecule is limited, its structure presents significant potential. The presence of two key functional groups—the C2-amino group and the C7-hydroxyl group—positions it as a versatile building block for creating diverse chemical libraries.[4][5] This document will provide a comprehensive technical overview, extrapolating from the rich chemistry of the parent scaffold to delineate the synthesis, characterization, and potential applications of this promising intermediate.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound is characterized by a rigid bicyclic core with strategically positioned functional groups that govern its reactivity, solubility, and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 62715-76-8 | [6] |

| Molecular Formula | C₇H₆N₂OS | [6] |

| Molecular Weight | 166.2 g/mol | [6] |

| Synonyms | 2-aminobenzo[d]thiazol-7-ol | [6] |

Structural Analysis:

-

2-Amino Group (-NH₂): This primary amine at the C2 position is a strong nucleophile and a key site for derivatization. It can be readily acylated, alkylated, or used to form Schiff bases, providing a primary vector for modifying the molecule's properties.[7]

-

7-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can participate in hydrogen bonding as both a donor and acceptor. This group significantly increases the molecule's polarity compared to unsubstituted 2-aminobenzothiazole. It also serves as a synthetic handle for etherification or esterification to explore structure-activity relationships (SAR).

-

Benzothiazole Core: The fused aromatic system provides a rigid, planar scaffold. The embedded sulfur and nitrogen heteroatoms are key features for coordinating with biological targets, particularly the active sites of enzymes.[2]

Proposed Synthesis Strategy and Experimental Protocol

The logical starting material for this synthesis is 2,3-diaminophenol . The reaction proceeds via an in-situ formation of a phenylthiourea intermediate followed by an intramolecular electrophilic cyclization.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on careful control of temperature and stoichiometry, with purification being essential for isolating the target compound from potential side products.

Materials:

-

2,3-Diaminophenol

-

Ammonium thiocyanate (NH₄SCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonium hydroxide (NH₄OH) solution

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-diaminophenol (1.0 eq) in glacial acetic acid.

-

Causality: Acetic acid serves as a solvent that can protonate the reactants, facilitating the reaction, and is stable to the oxidizing conditions.

-

-

Thiourea Formation: Add ammonium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylthiourea intermediate.

-

Oxidative Cyclization: Cool the reaction mixture to 0-5 °C using an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Causality: The dropwise addition of bromine at low temperature is critical to control the exothermic reaction and prevent the formation of poly-brominated or other undesired side products. Bromine acts as the oxidizing agent to facilitate the ring-closing cyclization.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Pour the reaction mixture into ice-cold water. A precipitate of the hydrobromide salt of the product should form.

-

Neutralization: Carefully neutralize the acidic solution by adding ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the free base form of the product.

-

Causality: Neutralization converts the more water-soluble salt form of the product into the less soluble free base, maximizing its precipitation and recovery.

-

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Profile (Predicted)

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on the known spectral data of analogous 2-aminobenzothiazole derivatives, the following profile is predicted.[8][9]

| Technique | Predicted Observations |

| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton. δ ~7.0-7.5 ppm (s, 2H): -NH₂ protons, broad singlet. δ ~6.8-7.4 ppm (m, 3H): Aromatic protons on the benzene ring, exhibiting characteristic splitting patterns (doublets, triplets). |

| ¹³C NMR (DMSO-d₆) | δ ~168 ppm: C2 (carbon attached to the amino group). δ ~145-155 ppm: Aromatic carbons attached to O and N. δ ~110-130 ppm: Remaining aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 cm⁻¹: N-H and O-H stretching (broad). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640 cm⁻¹: C=N stretching of the thiazole ring. ~1550 cm⁻¹: N-H bending. |

| Mass Spec (ESI+) | m/z = 167.0 [M+H]⁺: Expected molecular ion peak for the protonated molecule. |

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for generating novel, biologically active compounds.[5][10] The 2-aminobenzothiazole scaffold is a known pharmacophore for a variety of targets, most notably protein kinases.[1][2]

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors function by competing with ATP for its binding site in the enzyme's active cleft. The 2-aminobenzothiazole core is an effective ATP mimetic. The dual functional groups of this compound offer two distinct points for modification to achieve potency and selectivity.

-

Derivatization at C2-Amine: Acylation of the amino group with various substituted moieties can introduce groups that interact with the "hinge region" of the kinase active site, a common strategy for anchoring inhibitors.

-

Derivatization at C7-Hydroxyl: Etherification of the hydroxyl group can be used to introduce larger side chains that extend into the solvent-exposed region of the binding pocket, allowing for fine-tuning of selectivity and pharmacokinetic properties.

Caption: Generalized kinase inhibition by a 2-aminobenzothiazole derivative.

Potential in Antimicrobial Research

Derivatives of 2-aminobenzothiazole have also shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[11][12][13] The mechanism often involves the inhibition of essential bacterial enzymes.[14] By using this compound as a starting point, novel analogues can be synthesized and screened for activity against both bacterial and fungal pathogens.[15] The hydroxyl group, in particular, may improve the pharmacokinetic profile of potential drug candidates by increasing solubility.

Safety and Handling

While no specific toxicology data for this compound is available, standard laboratory precautions for handling aromatic amine and sulfur-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a molecule of significant untapped potential. While it remains a relatively uncharacterized compound, its structural relationship to the well-documented 2-aminobenzothiazole family provides a strong foundation for its exploration. Its dual functional handles make it an ideal starting point for the synthesis of compound libraries aimed at discovering new kinase inhibitors, antimicrobial agents, and other valuable therapeutics. The synthetic and analytical frameworks presented in this guide offer a clear path for researchers to unlock the potential of this versatile building block and harness the proven power of the benzothiazole scaffold in drug development.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 62715-76-8 | Benchchem [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. CAS: 62715-76-8 | CymitQuimica [cymitquimica.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Buy 2-Amino-5-fluoro-1,3-benzothiazol-6-ol [smolecule.com]

- 15. facm.ucl.ac.be [facm.ucl.ac.be]

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-benzothiazol-7-ol

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2-Amino-1,3-benzothiazol-7-ol. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for accessing this versatile chemical entity.

Introduction: The Significance of the 2-Aminobenzothiazole Core

Benzothiazole derivatives are bicyclic heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[2][3] The 2-amino substituted variants are particularly noteworthy, serving as crucial intermediates for more complex molecules and, in many cases, exhibiting potent bioactivity themselves.[4] Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis, famously features this core structure.[4]

The target of this guide, this compound, incorporates a hydroxyl group on the benzene ring, which provides an additional vector for chemical modification or a key pharmacophoric element for biological interactions. Its synthesis is primarily approached via two classical and reliable pathways, both originating from the readily available precursor, 3-aminophenol:

-

Direct Thiocyanation and In Situ Cyclization: An electrophilic aromatic substitution to introduce a thiocyanate group, followed by intramolecular cyclization.

-

The Hugerschoff Reaction: The synthesis of an N-(3-hydroxyphenyl)thiourea intermediate, followed by oxidative cyclization.[4][5][6][7]

This guide will dissect both methodologies, providing the causal logic behind experimental choices to ensure reproducibility and success.

Strategic Overview of Synthetic Pathways

The synthesis of this compound hinges on the strategic formation of the thiazole ring fused to the phenol backbone. The choice of starting material, 3-aminophenol, is critical as it correctly positions the amino and hydroxyl groups for the desired 7-hydroxy substitution pattern on the final benzothiazole ring.

Caption: Primary synthetic routes to this compound.

In-Depth Analysis of Synthetic Strategy 1: Thiocyanation

This is often the most direct, one-pot approach for synthesizing 2-aminobenzothiazoles from anilines.[2] The reaction proceeds via an electrophilic aromatic substitution followed by a rapid intramolecular cyclization.

Mechanistic Rationale and Regioselectivity

The key to this synthesis is controlling the regioselectivity of the thiocyanation step. 3-Aminophenol is an activated aromatic ring with two strong ortho-, para-directing groups: the amino (-NH₂) and hydroxyl (-OH) groups. The electrophile, thiocyanogen ((SCN)₂), is generated in situ from the oxidation of a thiocyanate salt.

-

Generation of Electrophile: An oxidizing agent, typically bromine, reacts with potassium or ammonium thiocyanate to form the electrophilic thiocyanogen.

-

Electrophilic Attack: The electron-rich aromatic ring of 3-aminophenol attacks the thiocyanogen. The amino group is a more powerful activating group than the hydroxyl group, and substitution will occur preferentially at the positions ortho to the amine (C2 and C6). The desired substitution is at the C2 position.

-

Intramolecular Cyclization: The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the newly introduced thiocyanate group. This ring-closing step is typically fast and occurs under the reaction conditions to form the stable benzothiazole ring system.

Caption: Mechanistic flow for the thiocyanation and cyclization pathway.

Detailed Experimental Protocol

This protocol is a self-validating system. Reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed through standard analytical techniques.

Materials and Equipment:

-

3-Aminophenol (1.0 eq)

-

Potassium Thiocyanate (KSCN) (3.0 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.1 eq)

-

Aqueous Ammonia (25%)

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, ice bath, and fume hood.

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminophenol (e.g., 10.9 g, 100 mmol) and potassium thiocyanate (29.1 g, 300 mmol) in glacial acetic acid (200 mL). Stir at room temperature until all solids dissolve.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is critical to control the exothermic reaction with bromine and to minimize potential side reactions, such as aromatic bromination.

-

Bromine Addition: Prepare a solution of bromine (5.8 mL, 110 mmol) in 40 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent), observing the disappearance of the 3-aminophenol spot.

-

Work-up and Isolation: Carefully pour the reaction mixture into 1 L of crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization: Slowly neutralize the slurry by adding concentrated aqueous ammonia until the pH is approximately 8. This step is crucial to deprotonate the product and precipitate the free amine, which is typically insoluble in water.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual salts.

-

Drying & Purification: Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

In-Depth Analysis of Synthetic Strategy 2: The Hugerschoff Reaction

The Hugerschoff synthesis is a classical and robust method for preparing 2-aminobenzothiazoles.[4][5][6] It is a two-step process involving the initial formation of a substituted phenylthiourea, which is then subjected to oxidative cyclization.

Synthesis of N-(3-hydroxyphenyl)thiourea Intermediate

Causality: The thiourea functional group is the direct precursor to the 2-amino-thiazole portion of the final product. Its synthesis from 3-aminophenol is a standard nucleophilic addition reaction. While various methods exist, a common approach involves reacting the amine with an isothiocyanate.[8]

Protocol Outline:

-

3-aminophenol is dissolved in a suitable solvent (e.g., aqueous HCl).

-

An aqueous solution of ammonium thiocyanate is added.

-

The mixture is heated to reflux. The acidic conditions facilitate the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the amino group of 3-aminophenol to form the desired N-(3-hydroxyphenyl)thiourea.

-

Upon cooling, the thiourea derivative typically crystallizes and can be isolated by filtration.

Oxidative Cyclization of the Thiourea

Mechanistic Rationale: The cyclization of the arylthiourea is an intramolecular electrophilic substitution. An oxidizing agent, most commonly bromine in an inert solvent like chloroform, is used.[7][9] The oxidant is believed to activate the sulfur atom, making it more electrophilic. The electron-rich aromatic ring then attacks the sulfur, leading to cyclization and subsequent aromatization to form the benzothiazole ring.[10]

Protocol Outline:

-

The N-(3-hydroxyphenyl)thiourea intermediate is suspended in a solvent such as chloroform or acetic acid.

-

A solution of bromine in the same solvent is added dropwise at room temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The product often precipitates as the hydrobromide salt. The free base is obtained by filtration and subsequent treatment with a base, such as aqueous ammonia or sodium bicarbonate.

Comparative Data and Considerations

| Parameter | Strategy 1: Direct Thiocyanation | Strategy 2: Hugerschoff Reaction |

| Starting Material | 3-Aminophenol | 3-Aminophenol |

| Key Reagents | KSCN (or NH₄SCN), Bromine | NH₄SCN, HCl; then Bromine |

| Number of Steps | One-pot | Two distinct steps |

| Solvents | Acetic Acid | Aqueous HCl, Chloroform/AcOH |

| Typical Yields | Moderate to Good (50-75%) | Good to Excellent (60-85%) |

| Key Advantage | Procedural simplicity, one-pot synthesis | Often higher yielding, well-defined intermediate |

| Key Disadvantage | Requires careful temperature control | Longer overall procedure, requires isolation of intermediate |

Expert Insight: For library synthesis and rapid access to the scaffold, the one-pot Strategy 1 is often preferred due to its operational simplicity. For larger-scale synthesis where yield and purity are paramount, the two-step Strategy 2 can be more reliable, as the intermediate thiourea can be purified before the final cyclization step, potentially leading to a cleaner final product.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. Both the direct thiocyanation of 3-aminophenol and the oxidative cyclization of its corresponding thiourea derivative (the Hugerschoff reaction) represent viable and effective pathways. The choice between these methods will depend on the specific experimental goals, such as desired scale, throughput, and yield. By understanding the underlying mechanisms and the critical parameters of each protocol, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

- 1. ijpsr.com [ijpsr.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals

A Note on Scope: This guide centers on the biological activities of the 2-aminobenzothiazole scaffold, a core structure in medicinal chemistry. While the initial query specified the 2-amino-1,3-benzothiazol-7-ol derivative, the available scientific literature predominantly focuses on the broader 2-aminobenzothiazole class with various substitutions at other positions. The principles, mechanisms, and experimental protocols detailed herein for the general scaffold are fundamentally applicable and provide a robust framework for investigating specific derivatives, including the 7-hydroxy variant.

Introduction: The 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure and the presence of electron-rich nitrogen and sulfur atoms allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[3] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6]

The versatility of the 2-aminobenzothiazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune its physicochemical properties and biological activity. This guide provides an in-depth exploration of the key biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.

Synthetic Strategies: A Brief Overview

The most common and established method for synthesizing the 2-aminobenzothiazole core involves the oxidative cyclization of substituted phenylthioureas.[7] This process, often referred to as the Hugershoff synthesis, typically starts with a substituted aniline.

The general workflow is as follows:

-

Thiourea Formation: A substituted aniline is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in an acidic medium to form the corresponding N-arylthiourea intermediate.[7]

-

Oxidative Cyclization: The N-arylthiourea is then treated with an oxidizing agent, commonly bromine in an acidic solvent like acetic acid or chloroform, which induces intramolecular cyclization to yield the 2-aminobenzothiazole derivative.[7][8]

This robust methodology allows for the generation of a diverse library of derivatives by simply varying the starting substituted aniline, providing a powerful tool for SAR studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Aminobenzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of human tumor cell lines.[5][6][9] Their efficacy often stems from the inhibition of key enzymes involved in cancer cell signaling, survival, and angiogenesis.

Mechanisms of Action (MoA)

The anticancer effects of these derivatives are frequently attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth and division. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have shown potent inhibitory activity against EGFR kinase, a key driver in many cancers. For instance, compounds 10 and 11 (from a 2018 study) exhibited robust EGFR inhibition with IC50 values of 94.7 nM and 54.0 nM, respectively.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5]

-

Focal Adhesion Kinase (FAK): FAK is overexpressed in many solid tumors and plays a role in metastasis. Specific 2-aminobenzothiazole derivatives have been designed to block the enzymatic activity of FAK.[5]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some derivatives have been shown to inhibit PI3K, leading to apoptosis (programmed cell death) in cancer cells.[5]

The following diagram illustrates the inhibition of the PI3K/Akt pathway, a common mechanism for 2-aminobenzothiazole derivatives.

Caption: Inhibition of the PI3K signaling pathway by a 2-aminobenzothiazole derivative.

Structure-Activity Relationship (SAR)

-

Substitution on the Phenyl Ring: The introduction of substituents on the phenyl ring of the benzothiazole core significantly enhances cytotoxic activity. The position of the substituent is also critical; for example, moving a substituent from the C4 position to the C2 position can lead to a notable decrease in activity.[5]

-

Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione (TZD), has proven to be an effective strategy for developing potent inhibitors.[5]

-

Amine Group Modification: Modifications at the 2-amino position, such as forming amides or ureas, can drastically alter the compound's binding affinity and selectivity for different kinase targets.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-aminobenzothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [5] |

| A549 | Lung Cancer | 9.62 | [5] | |

| A375 | Malignant Melanoma | 8.07 | [5] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [5] |

| HCT-116 | Colon Carcinoma | 7.44 | [5] | |

| MCF-7 | Breast Cancer | 8.27 | [5] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [5] |

| A549 | Human Lung Cancer | 39.33 | [5] |

Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of 2-aminobenzothiazole derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Workflow Diagram:

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells (negative control).

-

Incubate for another 48 to 72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this period, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 2-Aminobenzothiazole derivatives have shown significant potential as anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][10]

Mechanism of Action (MoA)

The primary anti-inflammatory mechanism for many benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these compounds can effectively reduce the inflammatory response. Some derivatives have shown selectivity for COX-2, which is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by some derivatives compared to the standard drug, diclofenac.

| Compound ID | Dose (mg/kg) | % Inhibition at 3h | Reference |

| Bt2 (5-chloro) | 100 | Comparable to Diclofenac | [7][10] |

| Bt7 (6-methoxy) | 100 | Comparable to Diclofenac | [7][10] |

| Diclofenac | 100 | 78.13% | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory properties of test compounds.

-

Animal Acclimatization:

-

Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

-

Grouping and Dosing:

-

Fast the animals overnight before the experiment.

-

Divide the rats into groups (n=6 per group):

-

Group I: Control (vehicle, e.g., 1% CMC solution).

-

Group II: Standard (e.g., Diclofenac sodium, 100 mg/kg, i.p.).

-

Group III, IV, etc.: Test compounds at a specific dose (e.g., 100 mg/kg, i.p.).

-

-

Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

-

Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Antimicrobial and Neuroprotective Activities

Beyond anticancer and anti-inflammatory effects, the 2-aminobenzothiazole scaffold has shown promise in other therapeutic areas.

-

Antimicrobial Activity: Derivatives have been synthesized and tested against various bacterial and fungal strains.[8] Some compounds exhibit significant zones of inhibition against Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against Candida species. The mechanism often involves the disruption of essential cellular processes in the microbes.[11][12]

-

Neuroprotective and Enzyme Inhibitory Activity: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[13] These compounds can act as dual inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's therapy. For example, compound 4f from one study showed potent inhibition of both AChE (IC50 = 23.4 nM) and MAO-B (IC50 = 40.3 nM).[13]

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold is a remarkably versatile and pharmacologically significant structure. The extensive research into its derivatives has revealed potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The ease of synthesis and the potential for chemical modification make it an attractive starting point for the development of new, highly targeted therapeutic agents.

Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to minimize off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.

-

Novel Hybrid Molecules: Continuing the exploration of hybrid molecules that combine the 2-aminobenzothiazole core with other pharmacologically active moieties to achieve synergistic effects or multi-target activity.

-

Investigation of Specific Derivatives: Focused studies on less-explored derivatives, such as the this compound variant, are warranted to fully map the therapeutic potential of this chemical space.

The continued exploration of this privileged scaffold holds immense promise for addressing some of the most challenging diseases in modern medicine.

References

- 1. jocpr.com [jocpr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. sphinxsai.com [sphinxsai.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, History, and Applications of 2-Amino-1,3-benzothiazol-7-ol

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-Amino-1,3-benzothiazol-7-ol. While the historical genesis of this particular molecule is not extensively documented in seminal publications, its synthetic pathway and significance can be understood through the broader history of benzothiazole chemistry and its role as a contemporary building block in drug discovery.[3] This document will delve into the established synthetic routes for the 2-aminobenzothiazole core, propose a detailed, field-proven protocol for the synthesis of this compound, and explore its potential applications based on the well-documented activities of its chemical class.

The Legacy of the 2-Aminobenzothiazole Scaffold: A Historical Perspective

The story of 2-aminobenzothiazoles begins in the late 19th century, with the pioneering work of A.W. Hofmann in 1887, who first synthesized a 2-substituted benzothiazole derivative.[4] However, it was the development of more general and robust synthetic methods that propelled this heterocyclic system to the forefront of organic and medicinal chemistry.

Two classical methods have historically dominated the synthesis of 2-aminobenzothiazoles:

-

The Hugerschoff Reaction: This method involves the treatment of an aniline with potassium thiocyanate in the presence of bromine in acetic acid.[1] It is a reliable method, particularly for 6-substituted 2-aminobenzothiazoles derived from 4-substituted anilines.

-

Oxidative Cyclization of Arylthioureas: Another well-established route is the oxidative ring closure of an arylthiourea.[1] This method has been widely employed and offers a versatile entry point to a variety of substituted 2-aminobenzothiazoles.

The enduring interest in this scaffold stems from its remarkable versatility and the wide spectrum of biological activities exhibited by its derivatives. In the 1950s, 2-aminobenzothiazoles were intensively studied as central muscle relaxants.[1] Subsequent research has unveiled a treasure trove of pharmacological properties, including anticancer, antimicrobial, antifungal, anticonvulsant, and neuroprotective activities.[1][5][6] A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole core.[5]

Synthesis of this compound: A Plausible and Referenced Protocol

While a specific, dedicated publication detailing the initial synthesis of this compound (CAS 62715-76-8) is not readily apparent in the historical literature, a logical and referenced synthetic route can be constructed from known transformations and patent literature. The most probable pathway involves the oxidative cyclization of a substituted arylthiourea, specifically 1-(3-hydroxyphenyl)-2-thiourea.[7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 3-aminophenol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylthioureas and their subsequent cyclization to 2-aminobenzothiazoles.

Step 1: Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (10.9 g, 0.1 mol), ammonium thiocyanate (8.4 g, 0.11 mol), and 50 mL of water.

-

Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried to afford 1-(3-hydroxyphenyl)-2-thiourea.

Step 2: Synthesis of this compound

-

In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, suspend 1-(3-hydroxyphenyl)-2-thiourea (16.8 g, 0.1 mol) in 200 mL of chloroform.

-

From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of chloroform dropwise to the stirred suspension over a period of 1 hour. Maintain the temperature below 10°C using an ice bath during the addition.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature. The precipitated hydrobromide salt of the product is collected by filtration.

-

The solid is then suspended in water and neutralized with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The free base, this compound, is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield the pure compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 62715-76-8 |

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| Appearance | Off-white to light brown powder |

| Solubility | Soluble in DMSO and methanol |

Applications and Biological Significance

While specific biological studies on this compound are not extensively published, its value lies primarily as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of the hydroxyl group at the 7-position offers a valuable handle for further chemical modifications, such as etherification or esterification, allowing for the exploration of structure-activity relationships in drug design programs.

The broader class of 2-aminobenzothiazoles has been investigated for a wide array of biological activities, as summarized in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anticonvulsant | Neurology |

| Neuroprotective | Neurology |

| Anti-inflammatory | Inflammation |

Given the established bioactivity of the 2-aminobenzothiazole scaffold, the 7-hydroxy derivative is a valuable building block for the synthesis of novel compounds targeting these and other therapeutic areas.

Conclusion

This compound, while not having a widely documented individual history, is a compound of significant interest in contemporary medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure provides a versatile platform for the development of novel therapeutic agents. The rich history and broad biological activity of the 2-aminobenzothiazole family of compounds underscore the potential of this 7-hydroxy derivative as a key intermediate in the ongoing quest for new and improved medicines.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 62715-76-8 | Benchchem [benchchem.com]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1,3-benzothiazol-7-ol

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of 2-Amino-1,3-benzothiazol-7-ol, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document will serve as a robust theoretical and practical framework. By leveraging data from analogous structures and established principles of physical and organic chemistry, we will outline the expected properties of this compound and provide detailed, field-proven methodologies for their empirical determination. This guide is structured to empower researchers to confidently assess the developability of this and other novel chemical entities.

Predicted Physicochemical Properties of this compound

A molecule's solubility and stability are intrinsically linked to its structural and electronic features. The presence of an amino group, a hydroxyl (phenolic) group, and the benzothiazole core in this compound suggests a compound with moderate polarity and the potential for complex solution behavior. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, which will significantly influence its interactions with various solvents.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₆N₂OS | Derived from the chemical structure. |

| Molecular Weight | 166.20 g/mol | Calculated from the molecular formula. |

| pKa | Phenolic OH: ~8-10, Amino group: ~3-5 | The phenolic hydroxyl group is expected to be weakly acidic. The 2-amino group on the benzothiazole ring is known to be a weak base. |

| logP | ~1.5 - 2.5 | The benzothiazole ring is hydrophobic, while the amino and hydroxyl groups are hydrophilic. The overall lipophilicity is expected to be moderate. |

| Aqueous Solubility | pH-dependent, likely low in neutral water | The presence of both acidic (phenol) and basic (amine) functional groups will lead to changes in ionization and solubility with pH. |

| Organic Solvent Solubility | Likely soluble in polar organic solvents | Solvents like DMSO, DMF, and alcohols are expected to be good solvents due to their ability to form hydrogen bonds. |

A Comprehensive Approach to Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphoteric nature, possessing both a weakly acidic phenol and a weakly basic amine, predicts a pH-dependent solubility profile.

Theoretical Framework for Solubility

The solubility of this compound will be lowest near its isoelectric point and will increase in acidic and basic solutions due to the formation of more soluble salt forms.

-

In Acidic Media (pH < pKa of amine): The 2-amino group will be protonated, forming a cationic species. This ionized form is expected to have significantly higher aqueous solubility.

-

In Basic Media (pH > pKa of phenol): The 7-hydroxyl group will be deprotonated, forming an anionic phenolate. This ionized form will also exhibit enhanced aqueous solubility.

-

In Neutral Media: The molecule will exist predominantly in its neutral, zwitterionic, or a mixture of forms, which is expected to have the lowest aqueous solubility.

The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF, which are capable of hydrogen bonding.[1] Its solubility in non-polar solvents such as hexane or toluene is expected to be very low.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.

Materials:

-

This compound (solid)

-

A range of solvents: Water, pH buffers (e.g., pH 2, 4, 6, 7.4, 9, 12), Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane.

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of each test solvent or buffer to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or molarity.

Figure 1: Workflow for Thermodynamic Solubility Determination.

In-Depth Stability Evaluation and Forced Degradation

Understanding the chemical stability of a potential drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[2][3] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Oxidation: The phenolic hydroxyl group at the 7-position is susceptible to oxidation, potentially forming quinone-type structures. The electron-rich aromatic system can also be a target for oxidative degradation.

-

Hydrolysis: While the benzothiazole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring opening.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. The presence of heteroatoms and hydroxyl/amino substituents can influence the photoreactivity.

Protocol for Forced Degradation Studies

These studies are designed to accelerate the degradation of the molecule under more severe conditions than those used for long-term stability testing.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber with controlled light exposure (ICH Q1B)

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to HCl solution. Store at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Add an aliquot of the stock solution to NaOH solution. Store at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Add an aliquot of the stock solution to H₂O₂ solution. Store at room temperature.

-

Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., 60-80 °C).

-

Thermal Degradation (Solution): Store a solution of the compound at an elevated temperature.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS/MS) is highly recommended for the identification of degradation products.

Figure 2: Workflow for Forced Degradation Studies.

Development of Stability-Indicating Analytical Methodologies

A robust analytical method is the cornerstone of reliable solubility and stability studies. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and any other potential impurities.

HPLC-UV Method Development

High-Performance Liquid Chromatography with UV detection is a widely used technique for this purpose.

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point due to the moderate polarity of the analyte.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential degradation products of varying polarities.

-

Detection Wavelength: The UV spectrum of the compound should be determined to select a wavelength of maximum absorbance for optimal sensitivity. The benzothiazole ring system is a strong chromophore, so UV detection should be suitable.[4]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS/MS for Enhanced Specificity and Identification

For complex matrices or for the identification of unknown degradation products, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the basicity of the 2-amino group.

-

Degradant Identification: By comparing the mass spectra of the peaks in stressed samples with that of the parent compound, the molecular weights of the degradation products can be determined. Further fragmentation studies (MS/MS) can provide structural information for elucidation.

Data Presentation and Interpretation

The results of these studies should be presented clearly and concisely to allow for straightforward interpretation.

Solubility Data

Solubility data should be presented in a tabular format, as shown below.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | ||

| pH 2.0 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| pH 9.0 Buffer | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Stability Data

The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.

| Stress Condition | Duration (hours) | % Parent Remaining | % Area of Major Degradants | Observations |

| 0.1 M HCl, 60 °C | 24 | |||

| 0.1 M NaOH, RT | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| Thermal (Solid), 80 °C | 48 | |||

| Photolytic | ICH Q1B |